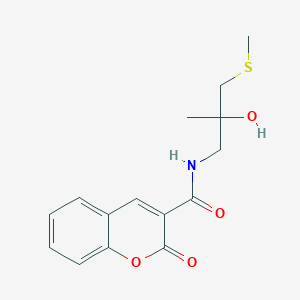

5-amino-3-(3-hydroxypropoxy)-1H-pyrazole-4-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

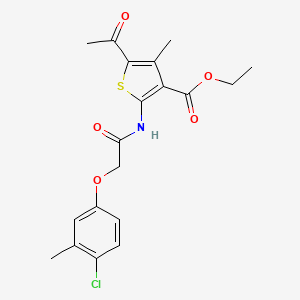

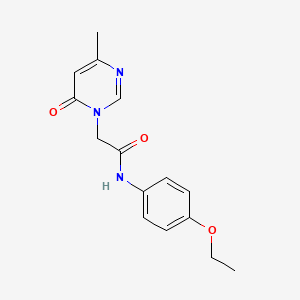

The compound “5-amino-3-(3-hydroxypropoxy)-1H-pyrazole-4-carbonitrile” is a chemical compound used for proteomics research applications . It has a molecular formula of C7H12N4O3 and a molecular weight of 200.2 .

Molecular Structure Analysis

The molecular structure of “5-amino-3-(3-hydroxypropoxy)-1H-pyrazole-4-carbonitrile” is defined by its molecular formula, C7H12N4O3. The average mass of the molecule is 200.195 Da and the monoisotopic mass is 200.090942 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-amino-3-(3-hydroxypropoxy)-1H-pyrazole-4-carbonitrile” are characterized by its molecular formula (C7H12N4O3) and its molecular weight (200.2) .Applications De Recherche Scientifique

Synthesis of Novel Compounds

The compound has been utilized in the synthesis of novel chemical structures, such as pyrazolopyrimidines and Schiff bases. For instance, Faria et al. (2013) explored the synthesis of 5-(5-amino-1-aryl-1H-pyrazole-4-yl)-1H-tetrazoles and unexpectedly formed 1H-pyrazolo[3,4-d]pyrimidine derivatives (Faria et al., 2013). Similarly, Puthran et al. (2019) synthesized novel Schiff bases using a related carbonitrile, highlighting its versatility in forming complex molecules with potential antimicrobial activity (Puthran et al., 2019).

Precursors for Microwave-Assisted Syntheses

Al-Qalaf et al. (2008) described a simple route to synthesize 5-substituted 3-amino-1H-pyrazole-4-carbonitriles as precursors for the regiospecific syntheses of pyrazolo[1,5-a]pyrimidines, indicating the compound's role in facilitating efficient and targeted chemical syntheses (Al-Qalaf et al., 2008).

Formation of Hexahydropyrazoloquinazolines

Dotsenko et al. (2018) reported the reaction of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with cycloketols, leading to the formation of new hexahydropyrazolo[1,5-a]quinazolines, demonstrating its potential in creating complex heterocyclic compounds (Dotsenko et al., 2018).

Antiviral Activity

Rashad et al. (2009) utilized a 5-amino-1-substituted-1H-pyrazole-4-carbonitrile derivative as a precursor for the preparation of novel substituted pyrazole and pyrazolo[3,4-d]pyrimidine derivatives, some of which showed promising antiviral activity against herpes simplex virus type-1 (Rashad et al., 2009).

Enhancement of Spectral Properties

A study focused on the electronic properties of a fluoropyrazolecarbonitrile derivative and its interaction with fullerene molecules. This research aimed to identify the compound's potential in modifying spectral properties, indicating its applicability in materials science and nanotechnology (Biointerface Research in Applied Chemistry, 2022).

Mécanisme D'action

Propriétés

IUPAC Name |

5-amino-3-(3-hydroxypropoxy)-1H-pyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O2/c8-4-5-6(9)10-11-7(5)13-3-1-2-12/h12H,1-3H2,(H3,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZBPKHLHRUZEQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)COC1=NNC(=C1C#N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-3-(3-hydroxypropoxy)-1H-pyrazole-4-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5-(2-thienyl)-1,3,4-oxadiazole](/img/structure/B2544803.png)

![N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2544807.png)

![1-[4-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2544808.png)

![methyl 9,9-dimethyl-7-oxo-6-pyridin-3-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepine-2-carboxylate](/img/structure/B2544810.png)

![5-[(cyclohexyloxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2544818.png)

![N-(4-chlorophenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2544820.png)